N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique structure combining naphthalene, phenyl, pyridine, and oxathiine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of naphthalen-1-ylmethylamine with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
N1-(2-pyridinylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide: Shares structural similarities but differs in the oxalamide moiety.
Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate: Contains a furan ring instead of the oxathiine ring.
Uniqueness
N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of naphthalene, phenyl, pyridine, and oxathiine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22N2O2S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C27H22N2O2S/c30-27(25-26(32-18-17-31-25)21-10-2-1-3-11-21)29(24-15-6-7-16-28-24)19-22-13-8-12-20-9-4-5-14-23(20)22/h1-16H,17-19H2 |
InChI Key |
YOGUTBPPMCRVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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